4-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
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Overview
Description
4-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a novel compound known for its unique molecular structure and diverse potential applications in various fields, including chemistry, biology, and medicine. This compound's intricate structure combines elements from different functional groups, which grants it distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process that includes the formation of intermediate compounds, followed by their coupling to form the final product. Common starting materials include derivatives of pyrrole, oxadiazole, and thiazole.
Step 1: Synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Reagents and Conditions: Pyrrole derivative, hydrazine hydrate, and cyanogen bromide. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol.
Step 2: Synthesis of 2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
Reagents and Conditions: Pyrrole derivative and thiourea. This reaction usually requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures.
Step 3: Coupling Reaction
Reagents and Conditions: The intermediate compounds synthesized in steps 1 and 2 are coupled using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), under an inert atmosphere, typically nitrogen.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of automated reactors, precise temperature control, and continuous flow synthesis techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole rings.
Reduction: Reduction can occur at various sites, including the oxadiazole and thiazole rings.
Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, especially at the pyrrole and thiazole rings.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromic acid.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitro groups.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with potential changes in double bond configurations.
Substitution: Substituted products with new functional groups replacing hydrogen atoms.
Scientific Research Applications
In Chemistry:
As a building block for synthesizing more complex molecules.
As a catalyst in various organic reactions due to its reactive sites.
In Biology and Medicine:
As a potential therapeutic agent due to its bioactive structure.
In drug development research, particularly for targeting specific enzymes or receptors.
As a fluorescent probe in biological imaging techniques.
In Industry:
As a material in the development of new polymers or coatings with unique properties.
In the manufacture of specialized dyes and pigments.
Mechanism of Action
The mechanism of action for this compound depends largely on its interactions with biological targets. It may function by binding to specific proteins or enzymes, thereby modulating their activity. The molecular structure allows it to fit into active sites of enzymes, inhibiting or enhancing their function. Additionally, it might interact with cellular receptors, triggering a cascade of biochemical events.
Comparison with Similar Compounds
4-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole: : Similar but lacks one pyrrole ring.
N-(3-(1H-pyrrol-1-yl)-1,2,4-oxadiazol-5-yl)thiazole-5-carboxamide: : Similar structure but with different substituents.
Properties
IUPAC Name |
4-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c1-11-14(26-17(19-11)23-8-3-4-9-23)16(24)18-10-13-20-15(21-25-13)12-6-5-7-22(12)2/h3-9H,10H2,1-2H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBIQQCJIHYAJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=NC(=NO3)C4=CC=CN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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